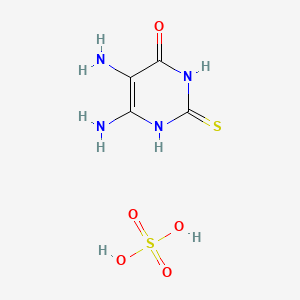

4,5-Diamino-2-thiouracil sulfate

Descripción

Propiedades

IUPAC Name |

5,6-diamino-2-sulfanylidene-1H-pyrimidin-4-one;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS.H2O4S/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4/h5H2,(H4,6,7,8,9,10);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEJJDGZBPWILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=S)NC1=O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5,6-Diamino-2-thiouracil Sulfate: From Synthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-Diamino-2-thiouracil sulfate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical data, proven synthetic methodologies, and insights into its therapeutic applications, with a particular focus on its role as a versatile precursor for novel bioactive molecules.

Compound Identification and Physicochemical Properties

Initially, it is crucial to address the nomenclature of the target compound. While the query specified "4,5-Diamino-2-thiouracil sulfate," the prevalent and structurally synonymous designation in chemical literature and databases is 5,6-Diamino-2-thiouracil . The numbering of the pyrimidine ring dictates this standard. This guide will proceed with the more common nomenclature. The sulfate salt of the related 5,6-diaminouracil is assigned the CAS Number 32014-70-3 [1].

The free base, 5,6-Diamino-2-thiouracil, is identified by CAS Number 1004-76-8 .

Physicochemical Data

A summary of the key physicochemical properties of 5,6-Diaminouracil sulfate is presented in the table below. These parameters are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 32014-70-3 | [1] |

| Molecular Formula | C₄H₆N₄O₂ · xH₂SO₄ | |

| Molecular Weight (Free Base) | 142.12 g/mol | |

| Appearance | Powder | |

| Melting Point | >260 °C (decomposes) | |

| Synonyms | 4,5-Diamino-2,6-dihydroxypyrimidine sulfate, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate |

Synthesis and Chemical Reactivity

5,6-Diamino-2-thiouracil serves as a foundational building block for a diverse array of more complex heterocyclic systems. Its synthesis is a critical first step for many research endeavors.

Synthetic Workflow Overview

The synthesis of diaminouracil derivatives often involves a multi-step process, which can be generalized as follows:

Caption: Generalized workflow for the synthesis of 5,6-Diaminouracil sulfate.

Detailed Experimental Protocol: Synthesis of Diaminouracil Hydrochloride (A Representative Procedure)

The following protocol, adapted from Organic Syntheses, outlines a reliable method for producing a diaminouracil salt, which can be adapted for the sulfate salt by using sulfuric acid in the final step[2]. The causality behind these steps lies in the sequential functionalization of the pyrimidine ring.

Step 1: Synthesis of 6-Aminouracil

-

In a suitable reaction vessel equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add ethyl cyanoacetate and urea.

-

Heat the mixture under reflux with vigorous stirring for approximately 4 hours. The rationale for this step is to facilitate the condensation and cyclization reaction to form the 6-aminouracil ring.

-

After the reaction is complete, add hot water to dissolve the product and then carefully neutralize with glacial acetic acid to precipitate the 6-aminouracil. The change in pH reduces the solubility of the product, leading to its precipitation.

-

Filter the precipitate, wash with water, and dry.

Step 2: Nitrosation of 6-Aminouracil

-

Suspend the synthesized 6-aminouracil in water.

-

Add a solution of sodium nitrite.

-

Slowly add acetic acid while maintaining the temperature below 20°C. This step introduces a nitroso group at the 5-position of the pyrimidine ring, which is a key intermediate for the subsequent reduction.

Step 3: Reduction to 5,6-Diaminouracil

-

Heat the suspension containing the nitroso-derivative.

-

Gradually add a reducing agent, such as sodium hydrosulfite, until the color of the nitroso compound is discharged. This indicates the reduction of the nitroso group to an amino group.

-

Cool the reaction mixture to allow the diaminouracil salt to precipitate.

Step 4: Formation of the Hydrochloride Salt

-

Transfer the crude diaminouracil product to a flask.

-

Add concentrated hydrochloric acid and heat the slurry with stirring. This step protonates the amino groups, forming the stable hydrochloride salt which can be easily isolated.

-

Filter the resulting salt, wash with acetone, and dry under vacuum.

To obtain the sulfate salt, a similar procedure would be followed in the final step using sulfuric acid instead of hydrochloric acid.

Applications in Drug Discovery and Development

The primary value of 5,6-Diamino-2-thiouracil in drug development lies in its role as a versatile precursor for the synthesis of a wide range of bioactive heterocyclic compounds. Its di-amino functionality allows for further cyclization and derivatization reactions to build more complex molecular architectures.

Precursor for Bioactive Pyrimidine Derivatives

Research has demonstrated that 6-amino-2-thiouracil is a valuable starting material for synthesizing various fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines. These resulting compounds have shown promising biological activities.

-

Antimicrobial and Antifungal Agents: Several studies have reported the synthesis of novel pyrimidine derivatives from 6-amino-2-thiouracil that exhibit significant antibacterial and antifungal properties[3][4]. The rationale for this bioactivity often lies in the ability of these complex heterocyclic systems to interfere with microbial metabolic pathways or cellular structures.

-

Anticancer Agents: A significant area of investigation is the use of 6-amino-2-thiouracil derivatives as potential anticancer agents[3][4]. The resulting compounds have been evaluated for their cytotoxic activity against various cancer cell lines, including lung and liver carcinoma cells[4]. Some derivatives have shown moderate to significant activity, suggesting their potential as leads for further optimization in cancer therapy[5][6].

Potential Signaling Pathway Involvement in Cancer

While the precise mechanisms of action for many 5,6-Diamino-2-thiouracil derivatives are still under investigation, their structural similarity to endogenous purines and pyrimidines suggests potential interference with nucleic acid metabolism and cell cycle regulation. One plausible, though generalized, pathway involves the inhibition of key enzymes in rapidly proliferating cancer cells.

Caption: A putative signaling pathway for the anticancer activity of 5,6-Diamino-2-thiouracil derivatives.

This self-validating system of inquiry, from synthesis to biological evaluation, underscores the importance of this compound as a scaffold in the development of targeted therapies.

Safety and Handling

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[7][8].

-

Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[7].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Minimize dust formation during handling[7].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[8].

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist[7][8].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops[7][8].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists[7].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention[7].

The toxicological properties of many thiouracil derivatives have not been fully investigated, and some may have the potential to cause adverse health effects, including potential carcinogenicity[8]. Therefore, it is imperative to handle this compound with the utmost care and to follow all institutional safety protocols.

Conclusion

5,6-Diamino-2-thiouracil sulfate is a valuable and versatile compound for researchers and scientists in the field of drug development. Its utility as a precursor for a wide range of bioactive heterocyclic compounds, particularly in the areas of antimicrobial and anticancer research, is well-documented. A thorough understanding of its chemical properties, synthetic routes, and safety precautions is essential for its effective and safe use in the laboratory. Further research into the specific mechanisms of action of its derivatives will undoubtedly open new avenues for the development of novel therapeutic agents.

References

- Fisher Scientific. (2010, November 26).

- Synthetic and Conformational Studies on 5,6-Substituted Dihydro-2-Thiouracils. LOCKSS.

- PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-, sulfate (1:1).

- Sigma-Aldrich. (n.d.).

- CDH Fine Chemical. (n.d.).

- Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.

- Synthetic design of novel uracil and thiouracil derivatives.

- Sigma-Aldrich. (n.d.). 1-BENZYL-5,6-DIAMINO-2-THIOURACIL AldrichCPR.

- Diaminouracil hydrochloride. Organic Syntheses Procedure.

- The synthesis of 2-Thiouracil and its precautions. ChemicalBook.

- Santa Cruz Biotechnology. (n.d.).

- 6-Amino-2-thio- and 6-Aminouracils as Precursors for the Synthesis of Antiviral and Antimicrobial Methylenebis(2-thiouracils), Tricyclic Pyrimidines, and 6-Alkylthiopurine-2-ones.

- Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. PMC.

- Sigma-Aldrich. (n.d.). 5,6-Diamino-2-thiouracil.

- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.

- Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. MDPI.

- Synthesis of 6-anilino-2-thiouracils and their inhibition of human placenta iodothyronine deiodinase. PubMed.

- 2-Thiouracil. (2004, November 15).

- Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine deriv

- Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine deriv

- Synthesis and Biological Activities of Some Metal Complexes of 2-Thiouracil and Its Deriv

- 2,5-Diaminotoluene sulfate - SAFETY D

- 2-Thiouracil. Apollo Scientific.

Sources

- 1. 5,6-Diaminouracil sulfate | CAS 32014-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (PDF) Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives [academia.edu]

- 5. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking | MDPI [mdpi.com]

- 7. fishersci.com [fishersci.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Chemical Structure and Properties of 4,5-Diamino-2-thiouracil Sulfate

Executive Summary

4,5-Diamino-2-thiouracil sulfate is a critical pyrimidine intermediate utilized primarily in the synthesis of purine antimetabolites (e.g., thioguanine) and pteridine-based antifolates.[1][2] Its structural integrity is defined by a complex tautomeric equilibrium between thione/thiol and amine/imine forms, which dictates its reactivity and stability. This guide provides an authoritative analysis of its chemical structure, a self-validating synthesis protocol, and the mechanistic rationale for its isolation as a sulfate salt.[2]

Chemical Identity and Nomenclature[3]

To ensure precision, we must address the nomenclature ambiguity often found in literature regarding "uracil" derivatives. The core scaffold is a pyrimidine ring substituted with a thioxo group at position 2 and an oxo group at position 6 (in keto form).

| Property | Specification |

| Common Name | 4,5-Diamino-2-thiouracil sulfate |

| IUPAC Name | 4,5-Diamino-6-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine sulfate |

| Alt.[1][2][3] Nomenclature | 5,6-Diamino-2-thiouracil (dependent on N1/N3 numbering) |

| Free Base CAS | 1004-76-8 (4,5-Diamino-6-hydroxy-2-mercaptopyrimidine) |

| Molecular Formula | C₄H₆N₄OS[1][2][4] · H₂SO₄ (Variable stoichiometry depending on isolation) |

| Molecular Weight | 158.18 g/mol (Free Base) / ~256.25 g/mol (Sulfate) |

| Appearance | Pale yellow to beige crystalline solid |

Structural Elucidation and Tautomerism[4][6][7]

The reactivity of 4,5-diamino-2-thiouracil is governed by its ability to exist in multiple tautomeric forms. Unlike simple uracils, the presence of the C2-thione and vicinal diamines (C4, C5) creates a unique electronic environment.

Tautomeric Equilibrium

In the solid state, the molecule predominantly adopts the lactam-thione (keto-thione) configuration.[2] However, in solution, particularly under basic conditions or during metal coordination, the lactim-thiol forms become accessible.[1][2]

-

C2 Position: Exists in equilibrium between thione (C=S) and thiol (C-SH).[1] The thione form is thermodynamically favored in neutral media due to the strong N-H...S hydrogen bonding networks.[2]

-

C4/C5 Amines: The C4-amino group acts as a vinylogous amide, donating electron density into the ring, while the C5-amino group behaves more like a standard primary amine, making it the primary site for nucleophilic attacks (e.g., condensation with aldehydes).

The Role of the Sulfate Salt

The free base of 4,5-diamino-2-thiouracil is susceptible to oxidative self-condensation (forming dipyrimidines) and is sparingly soluble in water due to strong intermolecular

Why Sulfate?

-

Protonation Site: Sulfuric acid protonates the most basic nitrogen.[2] In this scaffold, the N3 ring nitrogen and the exocyclic amines compete.[2] Crystallographic evidence suggests protonation often occurs at the ring nitrogen or the C5-amine, disrupting the intermolecular H-bond network.[2]

-

Stability: The sulfate salt stabilizes the electron-rich diamine system against air oxidation (darkening) by locking the amine lone pairs or reducing the electron density of the ring.[2]

-

Solubility: The ionic character of the sulfate significantly enhances aqueous solubility, facilitating downstream reactions in polar solvents.[2]

Structural Visualization

The following diagram illustrates the tautomeric landscape and the protonation stabilization provided by the sulfate counterion.[2]

Caption: Tautomeric equilibrium between the stable thione form and reactive thiol form, leading to the stabilized sulfate salt upon acidification.[1]

Synthesis and Characterization Protocol

This protocol outlines the synthesis of 4,5-diamino-2-thiouracil sulfate starting from ethyl cyanoacetate and thiourea.[1][2] This route is preferred for its atom economy and avoidance of expensive catalysts.[2]

Reaction Pathway[2][8][9][10][11]

-

Cyclization: Thiourea + Ethyl Cyanoacetate

4-Amino-6-hydroxy-2-mercaptopyrimidine (4-amino-2-thiouracil).[1][2] -

Nitrosation: Introduction of a nitroso group at the activated C5 position.[2]

-

Reduction: Conversion of the C5-nitroso to C5-amine.

-

Salt Formation: Precipitation with sulfuric acid.[2]

Caption: Step-wise synthetic pathway from acyclic precursors to the final sulfate salt.

Detailed Methodology

Step 1: Synthesis of 4-Amino-2-thiouracil

-

Reagents: Sodium ethoxide (from Na metal and EtOH), Thiourea (1.1 eq), Ethyl cyanoacetate (1.0 eq).[1]

-

Procedure: Reflux thiourea and ethyl cyanoacetate in ethanolic sodium ethoxide for 3-4 hours. The intermediate precipitates upon acidification with acetic acid.[2]

-

Critical Control Point: Ensure anhydrous conditions during ethoxide formation to maximize yield.

Step 2: Nitrosation

-

Reagents: 4-Amino-2-thiouracil, Sodium Nitrite (NaNO₂), HCl.[1][2]

-

Procedure: Dissolve the uracil in dilute alkali or suspend in acid.[2] Add NaNO₂ solution dropwise while maintaining temperature below 5°C .

-

Why? Higher temperatures lead to diazonium salt decomposition and ring cleavage.[2] The product, 4-amino-5-nitroso-2-thiouracil, is a brightly colored (often red/violet) solid.[1][2]

Step 3: Reduction to 4,5-Diamino-2-thiouracil

-

Reagents: Sodium dithionite (Na₂S₂O₄) or Ammonium sulfide.[1]

-

Procedure: Suspend the nitroso compound in water.[2][5] Add sodium dithionite portion-wise at 50-60°C until the color changes from red/violet to pale yellow.

-

Validation: Disappearance of the nitroso color is a visual endpoint.[2]

Step 4: Formation of the Sulfate Salt

-

Reagents: Concentrated H₂SO₄ (>80%).

-

Procedure:

-

Isolate the free amine from Step 3 or use the crude wet cake.[2]

-

Suspend in minimal water and add concentrated H₂SO₄ slowly.

-

Heat to 90°C to ensure complete protonation and dissolution.

-

Cool slowly to 4°C to crystallize the sulfate salt.

-

Filter and wash with cold ethanol (the sulfate is insoluble in ethanol).

-

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signature | Mechanistic Insight |

| IR Spectroscopy | Broad bands 3000-3400 cm⁻¹ (NH/NH₂); ~1100 cm⁻¹ (SO₄²⁻) | Confirms presence of primary amines and sulfate counterion.[1][2] |

| ¹H NMR (DMSO-d₆) | Singlet ~12.0 ppm (SH/NH ring); Broad singlets ~6-8 ppm (NH₂) | Absence of C5-H signal confirms substitution; broadness indicates exchangeable protons.[1][2] |

| Elemental Analysis | C: ~18-20%, H: ~3-4%, N: ~21-23% | Deviations >0.4% indicate trapped water or inorganic salts (Na₂SO₄).[1][2] |

| Solubility Test | Soluble in hot water; Insoluble in EtOH/Ether | Distinguishes salt from free base (which is less water soluble).[1] |

Applications in Drug Discovery[9][12]

4,5-Diamino-2-thiouracil sulfate is a "privileged scaffold" in medicinal chemistry.[1][2]

-

Purine Synthesis (Traube Synthesis):

-

Pteridine Synthesis:

References

-

Tautomerism of Thiouracils: Giuliano, B. M., et al. (2010).[1] "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." Journal of Physical Chemistry A. Link

-

Sulfate Salt Synthesis: Giner-Sorolla, A. (1975). "Synthesis of 4,5-diaminouracil and its salts." U.S. Patent 3,929,788.[2] Link

-

Chemical Properties: Sigma-Aldrich Product Specification. "4,5-Diamino-6-hydroxy-2-mercaptopyrimidine."[1][2][4] Link

-

Precursor Utility: Fathalla, O. A., et al. (2002).[1][6] "Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity." Archives of Pharmacal Research.[2] Link

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. US3929788A - Synthesis of 4,5-diaminouracil and its salts - Google Patents [patents.google.com]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4,5-二氨基-2-硫脲嘧啶 85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]

- 6. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Diamino-6-hydroxypyrimidine-2-thione Sulfate: Synthesis, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,5-diamino-6-hydroxypyrimidine-2-thione sulfate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its role as a modulator of key biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Chemical Identity and Synonyms

4,5-Diamino-6-hydroxypyrimidine-2-thione and its sulfate salt are known by several names in the scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous communication.

Systematic Name: 4,5-Diamino-6-hydroxy-1,2-dihydropyrimidine-2-thione sulfate

Common Synonyms:

-

4,5-Diamino-6-hydroxy-2-mercaptopyrimidine sulfate

-

2-Thio-4,5-diamino-6-hydroxypyrimidine sulfate

-

5,6-Diamino-2-thiouracil sulfate

-

4,5-Diamino-2-mercapto-6-pyrimidinol sulfate

Chemical Identifiers:

It is important to note that different salt forms and the free base will have distinct CAS numbers. Researchers should pay close attention to the specific form of the compound they are working with.

| Compound Form | CAS Number |

| 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine (Free Base) | 1004-76-8[1] |

| 4,5-Diamino-6-hydroxypyrimidine sulfate | 52502-66-6[2] |

| 4,5-Diamino-6-hydroxypyrimidine hemisulfate | Not explicitly found |

Physicochemical Properties

The physicochemical properties of 4,5-diamino-6-hydroxypyrimidine-2-thione are critical for its handling, formulation, and biological activity. Below is a summary of its key properties.

| Property | Value | Source |

| Molecular Formula (Sulfate) | C₄H₈N₄O₅S | [2] |

| Molecular Weight (Sulfate) | 224.195 g/mol | [2] |

| Molecular Formula (Free Base) | C₄H₆N₄OS | [1] |

| Molecular Weight (Free Base) | 158.18 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | [1] |

| Appearance | Solid | [1] |

| Storage Conditions | 2-8°C | [2] |

Synthesis of Pyrimidine-2-thione Derivatives

A plausible synthetic route would involve the reaction of a suitably substituted cyanoacetate with thiourea in the presence of a base. For instance, the synthesis of the related 4-amino-6-hydroxy-2-mercaptopyrimidine involves heating ethyl cyanoacetate and thiourea in methanol with a basic catalyst.[3]

Experimental Protocol: Synthesis of a Pyrimidine-2-thione Scaffold

This protocol is a generalized procedure based on the synthesis of related pyrimidine-2-thiones and may require optimization for the specific synthesis of 4,5-diamino-6-hydroxypyrimidine-2-thione.

Materials:

-

Substituted cyanoacetic ester (e.g., ethyl 2-cyano-2-aminoacetate)

-

Thiourea

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol

-

Hydrochloric acid (for neutralization)

-

Sulfuric acid (for salt formation)

Procedure:

-

Preparation of the Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add the substituted cyanoacetic ester and thiourea.

-

Reflux: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Dissolve the residue in water.

-

Neutralization and Precipitation: Carefully neutralize the aqueous solution with hydrochloric acid to precipitate the free pyrimidine-2-thione product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent.

-

Sulfate Salt Formation: To form the sulfate salt, the purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid. The resulting salt can then be isolated by filtration or evaporation.

Mechanism of Action and Biological Activity

Derivatives of 4,5-diaminopyrimidine are known to possess a range of biological activities, with a notable mechanism of action being the inhibition of GTP cyclohydrolase I (GTPCH I), the rate-limiting enzyme in the de novo synthesis of tetrahydrobiopterin (BH4).[4][5][6][7]

Inhibition of GTP Cyclohydrolase I and Regulation of Nitric Oxide Synthesis

BH4 is an essential cofactor for nitric oxide synthase (NOS) enzymes, which are responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological and pathological processes. By inhibiting GTPCH I, 4,5-diaminopyrimidine derivatives can deplete cellular levels of BH4, leading to a reduction in NOS activity and consequently, NO production.[4][7]

The inhibition of GTPCH I by 2,4-diamino-6-hydroxypyrimidine (a closely related compound) has been shown to be complex, involving both direct competitive inhibition at the GTP binding site and an indirect mechanism mediated by the GTPCH I feedback regulatory protein (GFRP).[5][6]

Signaling Pathway: Inhibition of Nitric Oxide Synthesis

Caption: Inhibition of GTP Cyclohydrolase I by 4,5-Diamino-6-hydroxypyrimidine-2-thione sulfate leads to reduced BH4 levels, thereby downregulating NOS activity and NO production.

Modulation of the NF-κB Signaling Pathway

Emerging evidence suggests that pyrimidine derivatives can also modulate inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. While the precise mechanism of interaction between 4,5-diamino-6-hydroxypyrimidine-2-thione and the NF-κB pathway is still under investigation, it is hypothesized that the compound may interfere with the activation of the IκB kinase (IKK) complex or the subsequent translocation of NF-κB to the nucleus.

Experimental Workflow: NF-κB Reporter Assay

To investigate the effect of 4,5-diamino-6-hydroxypyrimidine-2-thione sulfate on the NF-κB pathway, a luciferase reporter assay is a standard and effective method.

Caption: A typical workflow for an NF-κB luciferase reporter assay to assess the inhibitory potential of the target compound.

Applications in Drug Development

The unique biological activities of 4,5-diamino-6-hydroxypyrimidine-2-thione sulfate and its derivatives make them attractive candidates for drug development in several therapeutic areas:

-

Anti-inflammatory Agents: By inhibiting NO production and potentially modulating the NF-κB pathway, these compounds could be developed for the treatment of inflammatory diseases.

-

Anticancer Therapeutics: The role of NO in tumor progression is complex, and in some contexts, its inhibition can be a valid anti-cancer strategy.

-

Antiviral and Antimicrobial Agents: Pyrimidine and thiopyrimidine scaffolds are present in a number of approved antiviral and antimicrobial drugs, suggesting the potential for this class of compounds in infectious disease research.

Conclusion

4,5-Diamino-6-hydroxypyrimidine-2-thione sulfate is a versatile heterocyclic compound with significant potential in drug discovery and development. Its ability to inhibit GTP cyclohydrolase I and modulate key signaling pathways such as nitric oxide synthesis and NF-κB activation provides a strong rationale for its further investigation as a therapeutic agent. This guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activities, and is intended to facilitate future research in this promising area.

References

-

Hatakeyama, K., & Yoneyama, T. (1998). A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I. In Methods in Molecular Biology (Vol. 100, pp. 25-34). Humana Press. [Link]

-

Werner, E. R., Werner-Felmayer, G., & Mayer, B. (1998). GTP Cyclohydrolase I Inhibition by the Prototypic Inhibitor 2,4-Diamino-6-Hydroxypyrimidine. Journal of Biological Chemistry, 273(32), 20589–20594. [Link]

-

Chemsrc. (2025, August 25). 4,5-diamino-6-hydroxypyrimidine sulfate. Retrieved from [Link]

-

Werner, E. R., Gorren, A. C., Heller, R., Werner-Felmayer, G., & Mayer, B. (1998). GTP cyclohydrolase I inhibition by the prototypic inhibitor 2, 4-diamino-6-hydroxypyrimidine. Mechanisms and unanticipated role of GTP cyclohydrolase I feedback regulatory protein. The Journal of biological chemistry, 273(33), 20589–20594. [Link]

-

PubChem. (n.d.). 4,5-Diamino-6-methyl-2-thiopyrimidine. Retrieved from [Link]

-

Schopp, J., & Stuehr, D. J. (2004). The Mechanism of Potent GTP Cyclohydrolase I Inhibition by 2,4-Diamino-6-hydroxypyrimidine. Journal of Biological Chemistry, 279(31), 32259–32265. [Link]

-

PrepChem. (n.d.). Synthesis of 4-amino-6-hydroxy-2-mercaptopyrimidine. Retrieved from [Link]

-

Kim, B. H., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1587. [Link]

-

Wikipedia. (2023, November 29). 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidine. In Wikipedia. [Link]

-

Sung, Y. J., Hotchkiss, J. H., & Dietert, R. R. (1994). 2,4-Diamino-6-hydroxypyrimidine, an inhibitor of GTP cyclohydrolase I, suppresses nitric oxide production by chicken macrophages. International journal of immunopharmacology, 16(2), 101–108. [Link]

-

Mostafa, S. I., et al. (2008). The First Metal Complexes of 4,6-diamino-1-hydro-5-hydroxy-pyrimidine-2-thione: Preparation, Physical and Spectroscopic Studies, and Preliminary Antimicrobial Properties. Bioinorganic Chemistry and Applications, 2008, 647873. [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Lee, G., et al. (2023). The Important Role of GPX1 and NF-ĸB Signaling Pathway in Human Gastric Cancer: Implications for Cell Proliferation and Invasion. Current issues in molecular biology, 45(7), 5537–5550. [Link]

Sources

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. prepchem.com [prepchem.com]

- 4. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

A Comprehensive Safety and Handling Guide for 4,5-Diamino-2-thiouracil Sulfate

This document provides an in-depth technical guide to the safe handling, storage, and disposal of 4,5-Diamino-2-thiouracil sulfate (CAS No. 32014-70-3). Given the limited availability of a comprehensive, standalone Safety Data Sheet (SDS) for this specific compound, this guide synthesizes data from structurally related analogues, including 5,6-diaminouracil, 2-thiouracil, and 6-propylthiouracil. This approach allows for a robust, inferred safety profile, grounded in the known hazards of the aminopyrimidine and thiourea functional groups.

Chemical Identification and Hazard Profile

4,5-Diamino-2-thiouracil sulfate is the sulfate salt of an aminouracil derivative. Its core structure is of significant interest in medicinal chemistry as a precursor for various analogs, including those related to paraxanthine.[1] Understanding its properties is crucial for its safe application in research and development.

| Identifier | Value | Source |

| Chemical Name | 5,6-Diaminouracil sulfate | [2] |

| Synonyms | 4,5-Diamino-2,6-dihydroxypyrimidine sulfate, 5,6-Diamino-2,4-dihydroxypyrimidine sulfate | [1][2] |

| CAS Number | 32014-70-3 | [2] |

| Molecular Formula | C₄H₆N₄O₂ · xH₂SO₄ | [1][2] |

| Molecular Weight | 142.12 g/mol (free base) | [1][2] |

| Physical Form | Powder | [2] |

Due to the absence of a complete toxicological profile for the title compound, a hazard assessment must be inferred from related structures. The primary concerns stem from the thiouracil moiety, which is known to have antithyroid properties and is associated with long-term health risks.[3]

Inferred GHS Hazard Classification:

| Hazard Class | Category | Basis for Classification |

| Acute Toxicity, Oral | Category 4 | Data on 5-Aminouracil ("Harmful if swallowed").[4][5] |

| Skin Corrosion/Irritation | Category 2 | Data on related aminopyrimidines ("Causes skin irritation").[6] |

| Serious Eye Damage/Irritation | Category 2 | Data on related aminopyrimidines ("Causes serious eye irritation").[6] |

| Carcinogenicity | Suspected, Category 2 | Data on Thiouracil and Propylthiouracil ("Suspected of causing cancer").[7][8] |

| Reproductive Toxicity | Suspected, Category 2 | Data on Propylthiouracil ("Suspected of damaging fertility or the unborn child").[7] |

Toxicological Insights and Health Effects

The primary toxicological concern associated with thiouracil derivatives is their activity as antithyroid agents.[3] They can interfere with thyroid hormone synthesis, which can lead to hypothyroidism with prolonged exposure.

-

Acute Effects : Ingestion may be harmful.[4][5] Contact with skin and eyes may cause irritation.[6] Inhalation of dust can lead to respiratory tract irritation.[5]

-

Chronic Effects : The major concern with chronic exposure to thiouracil-containing compounds is the potential for carcinogenicity and reproductive toxicity.[3][7][8] Propylthiouracil is listed as "Reasonably Anticipated to be a Human Carcinogen."[7] It may also cause damage to the liver and thyroid gland through prolonged or repeated exposure.[7]

Causality of Experimental Choices in Handling: The inferred hazards necessitate stringent handling protocols. The choice of engineering controls (fume hood) and personal protective equipment (gloves, eye protection, lab coat) is a direct consequence of the potential for irritation, systemic toxicity upon ingestion or inhalation, and the suspected long-term health effects.

Safe Handling and Exposure Control

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation : All work with 4,5-Diamino-2-thiouracil sulfate powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[4][8]

-

Safety Stations : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Eye and Face Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][10]

-

Skin Protection :

-

Respiratory Protection : If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95) should be used.[3]

Caption: Required Personal Protective Equipment (PPE).

Experimental Protocols: Handling and Storage

Adherence to standardized protocols is key to ensuring safety and experimental integrity.

Step-by-Step Handling Protocol

-

Preparation : Before handling, ensure the work area (fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Don PPE : Put on a lab coat, chemical safety goggles, and appropriate gloves.

-

Weighing : If weighing the powder, do so within the fume hood or in a balance enclosure to contain any dust.

-

Dispensing : Use a spatula to handle the powder. Avoid creating dust clouds.

-

Post-Handling : After use, securely seal the container. Clean the work surface and any equipment used.

-

Doff PPE : Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[4][9]

Storage

-

Store in a tightly closed container in a dry, well-ventilated place.[9]

-

This material is classified as a combustible solid.[2]

Emergency Procedures

A clear and rehearsed emergency plan is crucial.

Accidental Exposure

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10] |

| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water. If irritation persists, seek medical attention.[8][9] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9] |

Spills and Leaks

-

Evacuate : Alert others in the area and evacuate non-essential personnel.

-

Ventilate : Ensure the area is well-ventilated (if safe to do so).

-

Contain : Prevent the spill from spreading. Avoid generating dust.[3]

-

Clean-up :

-

Decontaminate : Clean the spill area thoroughly.

-

Dispose : Dispose of the waste in accordance with local, state, and federal regulations.[9]

Caption: Emergency response workflow for a chemical spill.

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | >260 °C (decomposes) | [2] |

| Appearance | Powder | [2] |

References

-

Safety Data Sheet. (2019, June 21). Retrieved from [Link]

-

Safety Data Sheet. (2025, October 19). Retrieved from [Link]

-

Dr. Naylor. Safety Data Sheet. Retrieved from [Link]

-

National Toxicology Program. (2025, June 17). Abstract for TR-126. Retrieved from [Link]

-

Chemtron Corporation. (2022, May 31). Safety Data Sheet. Retrieved from [Link]

-

PubChem. 5,6-Diaminouracil. Retrieved from [Link]

Sources

- 1. 5,6-Diaminouracil sulfate | CAS 32014-70-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 5,6-二氨基脲嘧啶硫酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

5,6-Diamino-2-thiouracil sulfate chemical identifiers

This technical guide details the chemical identity, synthetic utility, and handling protocols for 5,6-Diamino-2-thiouracil sulfate , a critical pyrimidine precursor used primarily in the Traube purine synthesis to generate 2-thioxanthines and related bioactive heterocycles.

Precursor for Thiopurines and Fused Heterocycles

Executive Summary & Chemical Identifiers

5,6-Diamino-2-thiouracil (DAT) is a functionalized pyrimidine scaffold. While often synthesized and used as the free base, the sulfate salt is the preferred form for storage and commercial distribution. The free diamine base is highly susceptible to oxidative degradation (turning purple/black upon air exposure), whereas the sulfate salt stabilizes the electron-rich 5,6-diamine system.

Critical Distinction: Researchers frequently confuse this compound with its oxygen analog, 5,6-Diaminouracil sulfate. Verify the C-2 substituent (Thione vs. Ketone) before proceeding, as they yield entirely different purine derivatives.

Table 1: Chemical Identifiers & Physiochemical Profile[1][2]

| Feature | 5,6-Diamino-2-thiouracil (Base) | 5,6-Diamino-2-thiouracil Sulfate (Salt) |

| CAS Number | 1004-76-8 | Custom/In-situ (Often unlisted; distinct from 32014-70-3*) |

| Molecular Formula | C₄H₆N₄OS | C₄H₆N₄OS · xH₂SO₄ (Typically x=0.5 or 1) |

| Molecular Weight | 158.18 g/mol | ~256.2 g/mol (assuming monohydrate sulfate) |

| IUPAC Name | 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | 5,6-diamino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one sulfate |

| SMILES | Nc1[nH]c(=S)[nH]c(=O)c1N | Nc1[nH]c(=S)[nH]c(=O)c1N.OS(=O)(=O)O |

| Appearance | Pale yellow to tan powder | Off-white to grey crystalline powder |

| Solubility | Low in H₂O; Soluble in dilute alkali | Low in cold H₂O; Soluble in hot H₂O |

*Note: CAS 32014-70-3 refers to 5,6-Diaminouracil sulfate (Oxygen analog). Do not interchange.

Synthetic Utility: The Traube Purine Synthesis

The primary application of 5,6-diamino-2-thiouracil is as the "pyrimidine half" in the Traube Synthesis . This reaction constructs a purine ring by condensing the 4,5-diamine motif with a one-carbon donor (e.g., formic acid, triethyl orthoformate).

Mechanism of Action[3][4]

-

Acylation: The highly nucleophilic 5-amino group attacks the electrophilic carbon of the reagent (e.g., Formic acid).

-

Cyclodehydration: Under acidic or thermal conditions, the ring closes to form the imidazole moiety, resulting in a 2-thioxanthine derivative.

-

Desulfurization (Optional): The 2-thione group can be removed (Raney Ni) or alkylated to diversify the scaffold.

Diagram 1: Reaction Pathway (Traube Synthesis)

Caption: The Traube synthesis pathway converting the pyrimidine precursor into a fused purine system via nitrosation, reduction, and cyclization.

Preparation Protocol

Because the sulfate salt is often back-ordered or expensive, it is standard practice to synthesize it in-house from inexpensive 4-amino-2-thiouracil (also known as 6-amino-2-thiouracil).

Reagents Required[1][5][6]

-

6-Amino-2-thiouracil (CAS 1004-40-6)

-

Sodium Nitrite (NaNO₂)

-

Sodium Dithionite (Na₂S₂O₄) or Zinc dust

-

Sulfuric Acid (H₂SO₄)[1]

-

Ammonium Hydroxide (NH₄OH)

Step-by-Step Methodology

Phase 1: Nitrosation

-

Dissolution: Suspend 10.0 g of 6-amino-2-thiouracil in 100 mL of water containing 5.0 g of NaOH. Stir until dissolved (pH > 10).

-

Acidification: Cool to 0–5°C. Slowly add dilute HCl until the pH reaches ~5.0. A fine precipitate may form.

-

Addition: Dropwise add a solution of NaNO₂ (5.5 g in 20 mL H₂O) while maintaining the temperature below 10°C.

-

Reaction: The solution will turn a deep violet/red color, indicating the formation of 6-amino-5-nitroso-2-thiouracil . Stir for 30 minutes.

Phase 2: Reduction & Salt Formation

-

Reduction: While stirring the nitroso suspension, slowly add Sodium Dithionite (Na₂S₂O₄) in portions until the violet color completely disappears and the suspension becomes pale yellow/tan.

-

Alternative: Zinc dust with HCl can be used, but dithionite yields a cleaner product for this specific substrate.

-

-

Precipitation: Acidify the hot solution carefully with concentrated H₂SO₄ until the pH is ~1–2.

-

Crystallization: Cool the mixture to 4°C overnight. The 5,6-diamino-2-thiouracil sulfate will precipitate as dense, off-white crystals.

-

Isolation: Filter the solid, wash with ice-cold water (2x) and ethanol (1x) to remove excess acid. Dry under vacuum over P₂O₅.

Analytical Characterization

To validate the synthesis, compare the product against these standard spectral markers.

| Method | Expected Signal (Sulfate Salt) | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 6.0–8.0 ppm (Broad singlets) | Exchangeable protons (-NH₂, -NH). Absence of aromatic C-H signals at C5 is critical. |

| IR Spectroscopy | 3100–3400 cm⁻¹ (Broad) | N-H stretching (Amine/Amide). |

| IR Spectroscopy | 1100–1200 cm⁻¹ (Strong) | S=O stretching (Sulfate counterion). |

| Melting Point | > 260°C (Decomposes) | Characteristic of high-melting pyrimidine salts. |

| Visual Test | Silver Nitrate (AgNO₃) | Forms a black precipitate (Ag₂S) due to the labile thione sulfur. |

Handling, Stability & Safety

Stability Profile

-

Oxidation Sensitivity: The free base oxidizes rapidly in solution to form azo-dimers or violuric acid derivatives. Always store as the sulfate salt.

-

Hygroscopicity: The sulfate salt is moderately hygroscopic. Store in a desiccator.

Safety Protocol (Goitrogen Warning)

Thiouracil derivatives are potent thyroid inhibitors (goitrogens). They interfere with iodothyronine deiodinase and thyroid peroxidase.

-

PPE: Double nitrile gloves, P95/P100 particulate respirator, and lab coat are mandatory.

-

Containment: Weigh all powders in a fume hood or static-free glove box.

-

Decontamination: Treat spills with 10% sodium hypochlorite (bleach) to oxidize the thione group before disposal.

References

-

Traube, W. (1900). "Der Aufbau der Xanthinbasen aus der Cyanessigsäure." Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056.

- Lister, J. H. (1971). Fused Pyrimidines: Part II - Purines. Wiley-Interscience. (Standard reference for pyrimidine-to-purine ring closures).

-

Sigma-Aldrich. (2024). "5,6-Diamino-2-thiouracil Free Base Product Sheet."

-

Soliman, E. M., & Ahmed, S. A. (2009).[2] "Selective separation of silver(I) and mercury(II) ions in natural water samples using alumina modified thiouracil derivatives." International Journal of Environmental Analytical Chemistry, 89(6), 389-406.[2] (Details the synthesis and stability of the diamine). [2]

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 76726, 5,6-Diamino-2-thiouracil."

Sources

Preparation of Fused 1,3,4-Thiadiazolo[3,2-a]pyrimidines from Thiouracil Precursors

Application Note: AN-SYN-2026-04

Executive Summary

This application note details the strategic synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidines , a privileged scaffold in medicinal chemistry known for potent antimicrobial and anticancer (CDK2 inhibition) activities. The protocol utilizes 2-thiouracil as a versatile precursor, leveraging its ambident nucleophilicity to construct the fused bicyclic system via reaction with hydrazonoyl halides.

Unlike generic protocols, this guide addresses the critical challenge of regioselectivity —controlling S-alkylation versus N-alkylation—and provides a self-validating workflow for high-purity isolation.

Strategic Overview & Mechanistic Insight

The Thiouracil Ambident Challenge

2-Thiouracil contains multiple nucleophilic sites: N1, N3, and the exocyclic Sulfur (S2). In the presence of hydrazonoyl halides (highly reactive 1,3-dipole precursors), the reaction kinetics favor S-alkylation (soft nucleophile) over N-alkylation (hard nucleophile).

Critical Design Choice:

To ensure the formation of the

Reaction Pathway Visualization

The following diagram illustrates the mechanistic cascade from the 2-thiouracil precursor to the final fused heterocycle.

Figure 1: Mechanistic pathway highlighting the critical S-alkylation step followed by N1-cyclization.

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Precursor: 2-Thiouracil (or 6-substituted derivatives, e.g., 6-methyl-2-thiouracil).

-

Reagent: Hydrazonoyl chloride (prepared via Japp-Klingemann reaction of active methylenes with diazonium salts).

-

Solvent: 1,4-Dioxane (Anhydrous grade preferred).

-

Base: Triethylamine (TEA) (Acts as HCl scavenger).

-

Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, TLC silica plates.

Standard Operating Procedure (SOP)

Step 1: Reactant Preparation

-

In a 100 mL round-bottom flask, dissolve 2-thiouracil (10 mmol) in 1,4-dioxane (30 mL).

-

Note: The solution may appear cloudy initially; heating will aid solubility.

Step 2: Addition of Electrophile

-

Add the appropriate hydrazonoyl chloride (10 mmol) to the mixture.

-

Add Triethylamine (TEA) (10 mmol, ~1.4 mL) dropwise over 5 minutes.

-

Observation: A slight exotherm or color change (often to yellow/orange) indicates the initiation of the reaction and formation of the triethylammonium chloride salt.

-

Step 3: Thermal Cyclization

-

Heat the reaction mixture to reflux (approx. 101°C) for 6–10 hours .

-

In-Process Control (IPC): Monitor progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

-

Target: Disappearance of the hydrazonoyl chloride spot (high R_f) and appearance of a new fluorescent spot (lower R_f).

-

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

If a heavy precipitate (TEA·HCl) forms, filter it off. If the product co-precipitates, skip filtration and proceed to precipitation.

-

Pour the reaction mixture into ice-cold water (100 mL) containing a few drops of HCl (to neutralize excess TEA).

-

Stir vigorously for 15 minutes. The fused product will precipitate as a solid.

-

Filter the solid under vacuum and wash with cold water (3 x 20 mL).

Step 5: Purification

-

Recrystallize the crude solid from DMF/Ethanol or Dioxane .

-

Dry in a vacuum oven at 50°C for 4 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of thiadiazolopyrimidines.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your results against these standard spectral characteristics.

| Technique | Expected Signal | Structural Interpretation |

| IR Spectroscopy | Absence of SH band (~2500-2600 cm⁻¹) | Confirms S-alkylation and cyclization. |

| IR Spectroscopy | C=N stretch (~1600-1620 cm⁻¹) | Confirms formation of the thiadiazole ring. |

| ¹H NMR | Absence of NH signals (if N1/N3 unsubstituted) | Confirms bicyclic fusion. |

| ¹H NMR | Shift in C5-H or C6-H (pyrimidine ring) | Due to change in ring current/aromaticity upon fusion. |

| Mass Spectrometry | Molecular Ion [M+] | Matches calculated mass of the fused system (loss of HCl). |

Troubleshooting & Optimization

-

Low Yield: If the yield is <50%, ensure the hydrazonoyl chloride is fresh. These reagents can degrade (hydrolyze) if stored improperly.

-

Incomplete Cyclization: If the intermediate (S-alkylated acyclic product) persists, increase the reflux time or switch to a higher boiling solvent like DMF .

-

Regioisomer Contamination: While S-alkylation is dominant, steric bulk on the hydrazonoyl halide can affect the cyclization step. Verify the regiochemistry using NOE (Nuclear Overhauser Effect) NMR experiments if the melting point deviates significantly from literature values.

References

-

Gomha, S. M., & Riyadh, S. M. (2011). Synthesis of some new heterocycles derived from 2-thiouracil. Arkivoc, 2011(xi), 48-58.

-

Abdel-Rahman, M. A., et al. (2017). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 22(12), 2214.

-

Sayed, A. R., et al. (2021).[1] Synthesis and biological screening of new thiadiazolopyrimidine-based polycyclic compounds. Scientific Reports, 11, 15727.

-

Guibbal, F., et al. (2018). Regioselectivity of thiouracil alkylation. Bioorganic & Medicinal Chemistry Letters, 28(4), 787-792.[2]

Sources

Application Note: 4,5-Diamino-2-thiouracil Sulfate as a Heterocyclic Building Block

[1]

Abstract

4,5-Diamino-2-thiouracil sulfate (CAS: 32014-70-3) is a versatile pyrimidine precursor used extensively in the synthesis of fused heterocyclic systems, specifically purines (2-thioxanthines) and pteridines (2-thiolumazines) .[1] As a stable sulfate salt of the oxidation-sensitive free base, it offers improved shelf-life but requires specific neutralization protocols during synthesis.[1] This guide outlines the physicochemical properties, handling requirements, and step-by-step protocols for its two primary divergent synthetic pathways.

Chemical Properties & Handling[1][2]

Physicochemical Profile

The sulfate salt exists as a stable, crystalline solid. The free base (4,5-diamino-2-thiouracil) is prone to air oxidation (turning purple/black) due to the electron-rich diamine system and the thiocarbonyl group.[1]

| Property | Specification | Application Note |

| Molecular Formula | C₄H₆N₄OS[1] · H₂SO₄ | Salt stoichiometry varies; often 1:1 or hemi-sulfate.[1][2] |

| Appearance | Off-white to pale yellow powder | Darkening indicates oxidation/decomposition.[2] |

| Solubility (Water) | Very Low (< 1 mg/mL) | Insoluble in neutral water; requires acidic or basic pH.[2] |

| Solubility (Alkali) | High (e.g., 1M NaOH) | Dissolves with deprotonation (formation of thiolate/enolate). |

| Solubility (Organic) | Low in EtOH, Et₂O; Soluble in DMSO | DMSO is the preferred solvent for non-aqueous reactions. |

| pKa | ~7.5 (thiol/amide), ~2.5 (amine) | Amphoteric nature dictates reaction pH. |

Storage & Safety[1][4]

Synthetic Utility: The Divergent Pathway

4,5-Diamino-2-thiouracil serves as a "Gateway Heterocycle."[1] The vicinal diamine motif at positions 4 and 5 allows for condensation with one-carbon or two-carbon synthons to generate fused ring systems.[1]

Diagram 1: Divergent Synthesis Workflow

The following diagram illustrates the decision matrix for selecting reaction conditions based on the target scaffold.

Caption: Divergent synthesis pathways from the 4,5-diamino-2-thiouracil core. Pathway A yields purines; Pathway B yields pteridines.

Detailed Protocol A: Synthesis of 2-Thioxanthine (Traube Purine Synthesis)

Target: 2-Thioxanthine (2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one).[1] Mechanism: Formylation of the 5-amino group followed by cyclodehydration.[2]

Reagents

-

4,5-Diamino-2-thiouracil sulfate (1.0 eq)[1]

-

Formic acid (98%, Solvent & Reagent)[1]

-

Sodium formate (1.1 eq, buffering agent)[1]

-

Sodium dithionite (Catalytic, antioxidant)[1]

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-diamino-2-thiouracil sulfate (10 mmol) in 98% Formic acid (20 mL).

-

Buffering: Add Sodium formate (11 mmol). Note: This neutralizes the sulfuric acid, preventing protonation of the 5-amino group which would inhibit nucleophilic attack.[1]

-

Antioxidant Addition: Add a spatula tip (~10 mg) of Sodium dithionite. This prevents the oxidation of the thio-group to a disulfide or sulfinic acid during heating.

-

Reflux: Heat the mixture to reflux (100–110°C) for 4–6 hours. The suspension will initially clear as the formyl-intermediate forms, then potentially precipitate the purine product.

-

Work-up:

-

Purification:

Expected Yield: 70–85%.[2]

Detailed Protocol B: Synthesis of 2-Thiolumazines (Pteridine Synthesis)

Target: 6,7-Dimethyl-2-thiolumazine.[1] Mechanism: Condensation of the vicinal diamine with a 1,2-dicarbonyl (Biacetyl).

Reagents

-

4,5-Diamino-2-thiouracil sulfate (1.0 eq)[1]

-

2,3-Butanedione (Biacetyl) (1.2 eq)[1]

-

Sodium Acetate (anhydrous) (2.0 eq)[1]

-

Solvent: Water/Ethanol (1:1 mixture)

Step-by-Step Methodology

-

Free Base Generation (In-situ):

-

Dissolve Sodium Acetate (20 mmol) in 30 mL of Water/Ethanol (1:1).

-

Add 4,5-Diamino-2-thiouracil sulfate (10 mmol). Stir for 15 minutes at room temperature. The mixture should be slightly acidic to neutral (pH 6–7).[2]

-

-

Condensation:

-

Heating: Reflux the mixture for 2 hours.

-

Isolation:

-

Purification:

Expected Yield: 60–75%.[2]

Troubleshooting & Optimization (Expert Insights)

The "Sulfate Trap"

Problem: Low yields in Pathway B (Pteridines).[2] Cause: Failure to neutralize the sulfate.[2] The sulfate salt creates a strongly acidic environment (pH < 1) in water.[2] The 1,2-dicarbonyl compounds can polymerize or degrade under these conditions, and the amine nucleophilicity is suppressed.[1] Solution: Always use Sodium Acetate (weak base) rather than NaOH.[2] NaOH can cause ring opening of the pyrimidine precursor at high temperatures.[2]

Desulfurization Side-Reactions

Problem: Product smells of H₂S; loss of sulfur. Cause: Hydrolysis of the C2-thione to a C2-one (uracil derivative) occurs if refluxed in strong acid (HCl) or strong base for extended periods.[1] Solution: Maintain pH between 4 and 9. Use Formic acid (weak acid) or Acetic acid buffers.[2] Avoid mineral acids.[2]

Diagram 2: Experimental Logic Flow

Caption: Troubleshooting logic for pH control and oxidation prevention during synthesis.

References

-

Traube, W. (1900).[2][5] Der Aufbau der Xanthinbasen aus der Cyanessigsäure.[2] Berichte der deutschen chemischen Gesellschaft.[2] [1]

-

Lister, J. H. (1971).[2][5] Fused Pyrimidines Part II: Purines.[2] Wiley-Interscience.[1][2] (Classic text on Traube Synthesis variants).

-

Pfleiderer, W. (1964).[2] Pteridines.[2][4] XXVIII. Synthesis and Structure of 2-Thiolumazines. Chemische Berichte.[2] [1]

-

Cayman Chemical. (2022).[2][6] Safety Data Sheet: 4,5-Diamino-2-thiouracil sulfate.[1]

-

Katritzky, A. R. (2010).[2][5] Comprehensive Heterocyclic Chemistry.[2] Elsevier.[2] (Mechanistic insights on pyrimidine condensations).

Sources

- 1. 5,6-DIAMINO-2,4-DIHYDROXYPYRIMIDINE SULFATE | 32014-70-3 [chemicalbook.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. The synthesis of 2-Thiouracil and its precautions_Chemicalbook [chemicalbook.com]

- 4. US3929788A - Synthesis of 4,5-diaminouracil and its salts - Google Patents [patents.google.com]

- 5. Traube Purine Synthesis [drugfuture.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Microwave-assisted synthesis using 4,5-Diamino-2-thiouracil sulfate

Application Note: Microwave-Assisted Synthesis using 4,5-Diamino-2-thiouracil Sulfate

Abstract

This application note details high-efficiency protocols for utilizing 4,5-diamino-2-thiouracil sulfate as a core scaffold in the microwave-assisted synthesis of fused heterocyclic systems, specifically 2-thioxanthines and pteridines . While the sulfate salt offers superior oxidative stability compared to the free base, it requires specific in situ neutralization strategies to activate the nucleophilic amine moieties. This guide provides optimized workflows, mechanistic rationales, and safety considerations for researchers in medicinal chemistry and drug discovery.

Introduction

4,5-Diamino-2-thiouracil is a versatile "gateway" precursor for synthesizing bicyclic nitrogen heterocycles found in bioactive compounds (antivirals, anticancer agents). However, the free base is prone to rapid air oxidation, leading to impurities. The sulfate salt is the preferred storage form due to its long-term stability but presents a solubility and reactivity barrier in conventional synthesis.

Microwave-assisted organic synthesis (MAOS) overcomes these barriers by:

-

Superheating: Accessing temperatures above the solvent's boiling point to solubilize the salt.

-

Dipolar Polarization: Efficiently coupling energy to the polar ionic salt and polar solvents (e.g., water, DMF, acetic acid).

-

Reaction Acceleration: Reducing reaction times from hours (reflux) to minutes.

Mechanistic Rationale & Pre-Treatment

The critical step in using the sulfate salt is the liberation of the free amine without isolating the unstable intermediate. This is achieved via an in situ neutralization step integrated into the microwave heating ramp.

Mechanism: In Situ Activation and Cyclization

The following diagram illustrates the activation pathway and subsequent divergence into Purine or Pteridine scaffolds.

Figure 1: Mechanistic divergence of 4,5-diamino-2-thiouracil sulfate activation. The sulfate is neutralized in situ to generate the reactive free base, which immediately condenses with electrophiles.

Experimental Protocols

Protocol A: Synthesis of 8-Substituted-2-Thioxanthines

This protocol utilizes a modified Traube synthesis, condensing the diamine with an aldehyde followed by oxidative cyclization, or directly with a carboxylic acid equivalent.

Reagents:

-

4,5-Diamino-2-thiouracil sulfate (1.0 equiv)

-

Aromatic Aldehyde (1.1 equiv)

-

Catalyst/Base: Sodium Acetate (anhydrous, 1.2 equiv) – Acts as a buffer and neutralizer.

-

Solvent: DMF (Dimethylformamide) or Acetic Acid.

-

Oxidant (Optional): If using aldehydes, air or mild oxidant (e.g., Iodine, 5 mol%) aids aromatization.

Step-by-Step Workflow:

-

Preparation: In a 10 mL microwave pressure vial, suspend 4,5-diamino-2-thiouracil sulfate (1 mmol) and Sodium Acetate (1.2 mmol) in DMF (3 mL).

-

Pre-Stir: Stir for 2 minutes at room temperature. The mixture will remain cloudy.

-

Addition: Add the aromatic aldehyde (1.1 mmol).

-

Microwave Irradiation: Cap the vial and program the reactor:

-

Ramp: 2 minutes to 160°C.

-

Hold: 10 minutes at 160°C.

-

Pressure Limit: 250 psi (17 bar).

-

Stirring: High.

-

-

Workup: Cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL). The product usually precipitates.

-

Purification: Filter the solid. Wash with water (to remove Na2SO4) and ethanol. Recrystallize from DMF/Ethanol if necessary.

Table 1: Optimization of Reaction Parameters (Model Reaction w/ Benzaldehyde)

| Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| Ethanol | 120 | 20 | 45 | Poor solubility of sulfate salt. |

| Acetic Acid | 140 | 15 | 78 | Good solubility, requires neutralization. |

| DMF | 160 | 10 | 92 | Optimal dielectric heating and solubility. |

| Water | 180 | 10 | 65 | High pressure; product hydrolysis risk. |

Protocol B: Synthesis of Pteridines (Isay Condensation)

This reaction involves the condensation of the diamine with a 1,2-dicarbonyl compound (e.g., Benzil or Glyoxal).

Reagents:

-

4,5-Diamino-2-thiouracil sulfate (1.0 equiv)

-

1,2-Dicarbonyl compound (1.0 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv).

-

Solvent: Ethanol:Water (4:1 v/v). Water aids in dissolving the sulfate salt.

Step-by-Step Workflow:

-

Mixing: In a microwave vial, add the sulfate salt (1 mmol) and solvent mixture (4 mL).

-

Neutralization: Add Pyridine (2 mmol). The suspension should become finer or clear slightly.

-

Addition: Add the 1,2-dicarbonyl (1 mmol).

-

Microwave Irradiation:

-

Temp: 140°C.

-

Time: 5-8 minutes.

-

Power: Dynamic (Max 300W).

-

-

Isolation: Cool to Room Temperature (RT). The pteridine derivative often crystallizes directly upon cooling.

-

Purification: Filter and wash with cold ethanol.

Experimental Workflow Diagram

Figure 2: Operational workflow for microwave-assisted synthesis using sulfate salts.

Troubleshooting & Optimization

-

Incomplete Conversion: If the sulfate salt remains undissolved, increase the water content in the solvent system (e.g., use DMF:H2O 9:1). The dielectric constant of water helps couple energy to the ionic lattice.

-

Oxidation: The 2-thio group is sensitive. Degas solvents with Nitrogen/Argon before sealing the vial to prevent desulfurization or formation of disulfides.

-

Pressure Spikes: Acetic acid and water generate significant pressure at 160°C. Ensure the microwave vial is rated for at least 20 bar (300 psi). Use a "low-absorbing" vessel sleeve if available to moderate heating rates.

Safety Considerations

-

H2S Formation: Under acidic conditions and high heat, thiouracils can degrade to release Hydrogen Sulfide (H2S). Always open microwave vials in a fume hood.

-

Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. Do not uncap vials until the internal temperature is below the solvent's boiling point.

References

-

Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives. Source: Beilstein Journal of Organic Chemistry (2006). URL:[Link]

-

Microwave-assisted synthesis of pteridines derivatives from different heterocyclic compounds. Source: Der Pharma Chemica (2011). URL:[Link]

- Synthesis of 4,5-diaminouracil and its salts (Patent US3929788A).

-

Microwave-assisted reactions: Efficient and versatile one-step synthesis of 8-substituted xanthines. Source: ResearchGate (2021). URL:[Link]

Minimizing side reactions in 4,5-Diamino-2-thiouracil condensation

Topic: Minimizing Side Reactions & Optimizing Yield Ticket ID: DATU-COND-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

4,5-Diamino-2-thiouracil (DATU) is a critical "linchpin" scaffold used primarily in the Traube synthesis to generate 8-substituted thiopurines (e.g., 6-thioxanthines) and pteridines. While versatile, the thiouracil moiety is chemically temperamental.

The Primary Challenge: The sulfur atom at C2 is highly prone to oxidative dimerization (forming disulfides) and desulfurization, while the vicinal diamines at C4/C5 struggle with competitive nucleophilicity, leading to incomplete cyclization or regio-isomeric byproducts.

This guide provides a root-cause analysis of these failures and validated protocols to suppress them.

The Mechanic's Corner: Pathway Analysis

To fix the reaction, you must visualize the competition between the "Happy Path" (Cyclization) and the "Sad Path" (Side Reactions).

System Diagram: Reaction Flux & Failure Points

The following diagram maps the condensation of DATU with a generic carbon electrophile (e.g., Formic Acid/Orthoester).

Figure 1: Reaction flux showing the critical bottleneck at the Schiff Base intermediate. Failure to drive cyclization rapidly leads to oxidative dimerization or polymerization.

Troubleshooting Hub (FAQs)

Issue 1: "My reaction mixture turned into an insoluble yellow sludge."

Diagnosis: Oxidative Dimerization. The C2-thiol group (tautomer of the thione) has oxidized to form a disulfide bond (S-S), linking two DATU molecules. This is the most common failure mode.

-

Mechanism:

. This is accelerated under basic conditions where the thiolate anion ( -

Corrective Action:

-

Degas Solvents: Sparge all solvents (Water, DMF, Formic Acid) with Argon or

for 15 minutes prior to use. -

Acidic pH: Maintain acidic conditions. The thione form (stable) is favored at low pH; the thiolate (reactive) is favored at high pH.

-

Reducing Agents: Add 1-2% mole equivalent of Sodium Dithionite (

) or

-

Issue 2: "I see the intermediate on LCMS, but it won't cyclize to the purine."

Diagnosis: Thermodynamic Stall (Incomplete Dehydration). The formation of the amide/imine intermediate is fast, but the ring closure releases a water molecule. If water is not removed, the reaction hits equilibrium and stalls.

-

Corrective Action:

-

Temperature Spike: Cyclization often requires temperatures

(fusion) or high-boiling solvents (Glycol, Diphenyl ether). -

Chemical Dehydration: If using carboxylic acids, add a dehydrating agent like HMDS (Hexamethyldisilazane) or PPE (Polyphosphoric ester) to sponge up the water.

-

Azeotropic Removal: Use a Dean-Stark trap if using non-polar solvents (though DATU solubility is poor in these).

-

Issue 3: "My product has lost the sulfur atom (Desulfurization)."

Diagnosis: Metal Contamination or Thermal Decomposition.

Prolonged heating at

-

Corrective Action:

-

Glassware Hygiene: Use glass-coated stir bars.

-

Temperature Limit: Do not exceed

. If the reaction requires this heat, switch to a catalyzed method (e.g., microwave-assisted) to reduce time at temperature.

-

Optimized Protocol: Traube Synthesis of 8-Substituted Thiopurines

Objective: Synthesis of 8-alkyl-6-thioxanthine with minimized disulfide formation.

Materials

-

Precursor: 4,5-Diamino-2-thiouracil (DATU)

-

Reagent/Solvent: Carboxylic Acid (R-COOH) or Triethyl Orthoester[1]

-

Additive: Sodium Dithionite (

) - Antioxidant -

Atmosphere: Argon balloon

Step-by-Step Workflow

-

Preparation (Inerting):

-

Charge a round-bottom flask with DATU (1.0 eq).

-

Add the Carboxylic Acid (excess, acts as solvent) or DMF if using Orthoesters.

-

CRITICAL: Sparge the slurry with Argon for 10 minutes.

-

Add Sodium Dithionite (0.05 eq) to scavenge trace oxygen.

-

-

Condensation (The "Soak"):

-

Heat to 100°C for 1 hour.

-

Checkpoint: Perform TLC or LCMS. You should see the disappearance of DATU and the appearance of the Intermediate (M+ mass corresponds to Amide).

-

Note: Do not rush to high heat yet; allow the intermediate to form fully.

-

-

Cyclization (The "Burn"):

-

Method A (Liquid Phase): Increase temperature to reflux (if using Formic Acid, ~100°C is insufficient for rapid cyclization; consider adding a co-solvent like sulfolane or sealing the vessel to reach 140°C).

-

Method B (Fusion - Recommended for stubborn cases): Evaporate the solvent/acid under reduced pressure. Heat the resulting solid residue under Argon to 180-200°C for 15-30 minutes.

-

Why Fusion? It eliminates solvent interference and drives off the water byproduct instantly.

-

-

Work-up (Purification):

-

Cool to room temperature.

-

Add 1N NaOH to dissolve the product (Thiopurines are soluble in base due to acidic NH protons).

-

Filter off any insoluble solids (this removes any disulfide dimers or unreacted polymerized material).

-

Acidify the filtrate with Acetic Acid to pH 5. The product will precipitate as a pure solid.

-

Collect by filtration.

-

Data & Chemical Compatibility

Table 1: Solvent Systems & Impact on Side Reactions

| Solvent System | Boiling Point | Solubility of DATU | Risk of Oxidation | Recommendation |

| Water (Neutral) | 100°C | Poor | High | Avoid. Promotes disulfide formation. |

| Formic Acid | 101°C | Good | Low | Standard. Excellent for unsubstituted purines. |

| DMF | 153°C | Moderate | Moderate | Good, but difficult to remove. Requires inert gas. |

| Ethylene Glycol | 197°C | Moderate | Low | High Performance. Allows high temp for cyclization. |

| Pyridine | 115°C | Good | High | Avoid. Basic nature promotes thiolate oxidation. |

Table 2: Regioselectivity Factors

| Parameter | Effect on Reaction |

| Nucleophilicity | The 5-amino group is generally more nucleophilic than the 4-amino group. Initial attack usually occurs here. |

| Steric Bulk | If the electrophile is bulky (e.g., isobutyric anhydride), reaction slows, increasing the window for oxidative side reactions. |

References

-

Badger, R. J., Brown, D. J., & Lister, J. H. (1973). Purine studies.[1][2][3][4][5][6] Part VIII. Formation of alkylthiopurines from 4,5-diaminopyrimidine- or purine-thiones by means of orthoester–anhydride mixtures.[1] Journal of the Chemical Society, Perkin Transactions 1, 1906-1909.[1]

-

Traube, W. (1900).[6] Der Aufbau der Xanthinbasen aus der Cyanessigsäure. Berichte der deutschen chemischen Gesellschaft, 33(3), 3035-3056. (Foundational Traube Synthesis).

-

Kowalska, A., & Pluta, K. (2012). Synthesis and anticancer activity of thiosubstituted purines.[7] Pharmacological Reports, 64, 1-10.

-

Fathalla, O. A., et al. (2002). Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity.[2] Archives of Pharmacal Research, 25(3), 258-269.

-

Gangjee, A., et al. (2004). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine. Journal of Medicinal Chemistry.[8]

Sources

- 1. Purine studies. Part VIII. Formation of alkylthiopurines from 4,5-di-aminopyrimidine- or purine-thiones by means of orthoester–anhydride mixtures - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of new 2-thiouracil-5-sulfonamide derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. chemijournal.com [chemijournal.com]

- 6. Traube Purine Synthesis [drugfuture.com]

- 7. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of the antitumor activity of 4,5-diamino-substituted 1,2-benzoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Solvent Selection & Handling for 4,5-Diamino-2-thiouracil Sulfate

[1]

Executive Summary: The Solubility-Reactivity Paradox

4,5-Diamino-2-thiouracil sulfate presents a classic heterocyclic challenge: high polarity meets low solubility. As a sulfate salt, it is highly stable for storage but kinetically inert in many standard organic solvents.[1]

-

The Core Challenge: The sulfate counterion protonates the amine groups (

), deactivating them toward nucleophilic attack. To react this compound (e.g., for Traube purine or pteridine synthesis), you must simultaneously solubilize the salt and liberate the free amine. -

The Solution: Solvent selection is rarely about a single solvent.[1] It requires a Solvent System —typically a binary mixture of a polar protic solvent (Water/Alcohol) and a base (Hydroxide/Acetate) to modulate the protonation state.

Solvent Compatibility & Solubility Matrix

The following table summarizes the behavior of the sulfate salt in common laboratory solvents.

| Solvent System | Solubility Rating | Suitability | Technical Notes |

| Water (Neutral) | Poor (< 1 mg/mL) | Storage only | The sulfate salt is sparingly soluble in cold water.[1] Heating improves solubility but risks hydrolysis if prolonged. |

| Aq. NaOH / KOH (1M) | Excellent | Reaction Medium | Deprotonates the salt to the dianion.[1] Increases nucleophilicity but risks oxidation of the sulfur group (disulfide formation). |

| Aq. Ammonia / NaOAc | Good | Reaction Medium | Preferred for Cyclizations. Provides a buffered environment (pH 8–9) that liberates the free amine without aggressive hydrolysis.[1] |

| DMSO / DMF | Moderate | Specialized | Useful for anhydrous reactions.[1] Requires heating (>60°C). Warning: DMSO can oxidize thiols to disulfides at high temps.[1] |

| Ethanol / Methanol | Insoluble | Co-solvent | Used only in combination with water (e.g., 50:50 mix) to solubilize organic electrophiles (aldehydes/ketones).[1] |

| Glacial Acetic Acid | Poor | Specific | Used specifically for nitrosation or reactions requiring acid catalysis, but solubility remains low. |

Critical Protocol: Handling the Sulfate Salt